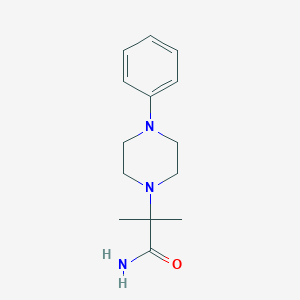

![molecular formula C18H16N2O3 B2422729 1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1788845-64-6](/img/structure/B2422729.png)

1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the molecule’s stereochemistry, and the increased three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be planned based on two strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, a new strategy for the construction of optically active 5′-CF3 spiro[pyrrolidin-3,2′-oxindole] was described. A series of unprecedented 1,3-dipoles were obtained by condensation of CF3CH2NH2 with isatins .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

A study on the crystal structure of a related compound, spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], revealed its potential in elucidating the structural basis of isoflavonoids, which are known for their antifungal and antibacterial properties. The crystal data provided insights into the molecular configuration and interactions, highlighting its utility in structural chemistry and pharmacology (Thinagar et al., 2000).

Antimicrobial Activities

Research on pyridine-2-carboxylic acid derivatives, closely related to 1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one, demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The study employed spectroscopic techniques and DFT calculations to characterize the compounds, with findings suggesting potential applications in the development of new antimicrobial agents (Tamer et al., 2018).

Organic Synthesis

In the field of organic synthesis, N-Picolinoyl-(2S)-(diphenylhydroxymethyl)pyrrolidine was investigated as an organic activator in the reduction of aromatic imines, showcasing its utility in synthesizing corresponding amines. This research opens avenues for the application of picolinoylspiro compounds in organic synthesis, particularly in the production of enantioselective compounds (Onomura et al., 2006).

Photocatalysis and Luminescence

Another study explored the isomerization between luminescent solids involving picoline derivatives, demonstrating significant potential in the development of materials with vapochromic and photoluminescent properties. Such findings are crucial for applications in sensing, imaging, and material science (Cariati et al., 2000).

Eigenschaften

IUPAC Name |

1'-(pyridine-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-15-11-18(23-16-7-2-1-5-13(15)16)8-10-20(12-18)17(22)14-6-3-4-9-19-14/h1-7,9H,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHFAKBFOIRWDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2422648.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2422652.png)

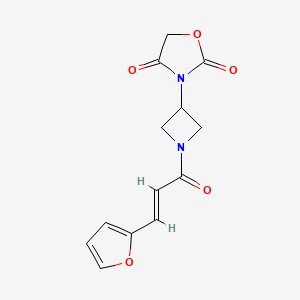

![5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2422654.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2422658.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2422659.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid](/img/structure/B2422660.png)

![N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2422661.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2422664.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2422667.png)

![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2422668.png)

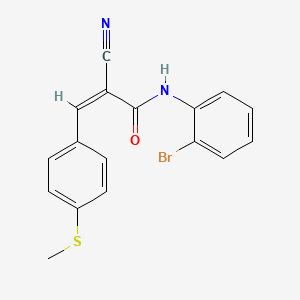

![2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2422669.png)